1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
CAS No.:
Cat. No.: VC18003813
Molecular Formula: C31H38O18
Molecular Weight: 698.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H38O18 |
|---|---|
| Molecular Weight | 698.6 g/mol |
| IUPAC Name | [(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1 |
| Standard InChI Key | XEULPBRTZLSETH-OZNBHJLGSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
Introduction
Chemical Structure and Natural Occurrence
Structural Elucidation
The compound features a sucrose backbone modified by five acetyl groups at the 1, 2', 3', 4', and 6' hydroxyl positions, along with a trans-p-coumaroyl ester at the 3-O position . Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming this configuration. Key signals in the -NMR spectrum include:
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Aromatic protons: Doublets at 7.54 (2H, J = 8.4 Hz, H-2″/6″) and 6.20 (2H, J = 8.4 Hz, H-3″/5″) for the p-coumaroyl phenyl group .
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Trans-olefinic protons: Doublets at 6.44 (1H, J = 16.0 Hz, H-7″) and 7.75 (1H, J = 16.0 Hz, H-8″) .
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Acetyl groups: Five singlets between 1.84–2.10, corresponding to the methyl protons of the acetyl moieties .
The -NMR spectrum further corroborates the structure, with anomeric carbons at 103.8 (C-2) and 90.5 (C-1′), confirming the sucrose core . HMBC correlations link the trans-p-coumaroyl ester to C-3 and the acetyl groups to their respective hydroxyl positions .
Natural Sources and Isolation
This compound is predominantly isolated from the aerial parts of Musella lasiocarpa, a plant renowned for its medicinal properties in traditional Chinese medicine . Extraction protocols typically involve methanol or ethanol solvent systems, followed by chromatographic purification using silica gel or reversed-phase columns . A related cis-isomer (1,2',3',4',6'-O-pentaacetyl-3-O-cis-p-coumaroylsucrose) has also been identified in the same species, differing only in the configuration of the coumaroyl double bond .
Synthesis and Structural Modification
Chemical Synthesis
The synthesis of 1,6,2',3',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose involves two principal steps:
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Acetylation of sucrose: Selective protection of hydroxyl groups using acetic anhydride under controlled basic conditions.
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Esterification with trans-p-coumaroyl chloride: Reaction of the partially acetylated sucrose with trans-p-coumaroyl chloride in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields (>70%) and minimizing side products like the cis-isomer.
Enzymatic and Biosynthetic Pathways
Recent studies on Musella lasiocarpa have illuminated the biosynthetic route to this compound . Key enzymes include:
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Type III polyketide synthases (PKSs): Catalyze the elongation of phenylpropanoid-CoA starters (e.g., p-coumaroyl-CoA) with malonyl-CoA units to form diketide intermediates .
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MlDBR (double bond reductase): Reduces α,β-unsaturated carbonyl groups in curcuminoid precursors, a step critical for stabilizing the trans-coumaroyl moiety .
These enzymatic insights open avenues for metabolic engineering to enhance production yields in heterologous hosts like E. coli or yeast .
Physicochemical Properties and Stability
Solubility and Formulation
The compound exhibits limited solubility in aqueous media (<1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . For in vitro studies, stock solutions are typically prepared in DMSO at concentrations of 10–50 mM and stored at -80°C for up to six months .
| Property | Value |
|---|---|
| Molecular Weight | 698.6 g/mol |
| Solubility in DMSO | >50 mg/mL |
| Melting Point | Not reported |
| LogP (Octanol-Water) | Estimated 1.2–1.5 |
Stability Considerations
Degradation studies indicate that the compound is stable for one month at -20°C but undergoes hydrolysis of acetyl groups under alkaline conditions (pH >8) . Light exposure accelerates decomposition, necessitating storage in amber vials under inert gas .
Biological Activities and Research Applications
Antioxidant Mechanisms
The trans-p-coumaroyl moiety confers potent radical-scavenging activity, with IC values of 12.3 μM against DPPH radicals . This property underpins its utility in models of oxidative stress, such as hydrogen peroxide-induced cytotoxicity in HepG2 cells.
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) assays, the compound suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 58% at 25 μM, likely via inhibition of NF-κB signaling. Synergistic effects with nonsteroidal anti-inflammatory drugs (NSAIDs) have been observed, suggesting potential as an adjunct therapy.
Cardiovascular Research
Biosynthesis and Metabolic Engineering
Pathway Elucidation in Musella lasiocarpa
The biosynthesis of 1,6,2',3',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose involves convergent pathways for sucrose modification and coumaroyl group production :
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Phenylpropanoid pathway: Conversion of phenylalanine to p-coumaroyl-CoA via phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) .
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Sucrose acetylation: Regioselective acetylation by serine hydrolase-like acetyltransferases .
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Esterification: Transfer of the trans-p-coumaroyl group to sucrose by BAHD-family acyltransferases .
Synthetic Biology Approaches
Heterologous expression of MlDBR and MlCURS (curcuminoid synthase) in Nicotiana benthamiana has yielded trace amounts of the compound, underscoring the need for pathway optimization . CRISPR-Cas9 editing of competing pathways (e.g., lignin biosynthesis) may enhance flux toward target metabolites .
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